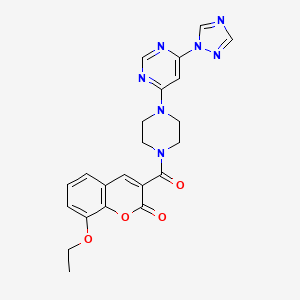
3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , specifically the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .
Mode of Action
The compound binds to IAPs, particularly XIAP, inhibiting their activity . This inhibition leads to the induction of protein degradation . The compound achieves this by inducing ubiquitination of target proteins and proteasome degradation by E3 ligase .
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting IAPs . This leads to the activation of caspases, which are crucial for the execution of apoptosis. The compound also induces the degradation of target proteins through the ubiquitin-proteasome system .
Pharmacokinetics
The compound’s efficacy against newcastle disease virus suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the degradation of target proteins, leading to the induction of apoptosis . This can have significant effects at the molecular and cellular levels, potentially leading to the death of diseased cells .
生物活性
The compound 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one represents a novel class of triazole-based derivatives with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O4 with a molecular weight of approximately 398.43 g/mol. The structure includes critical functional groups such as triazole and piperazine which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it may exhibit a superior selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
- Antioxidant Properties : Research suggests that the compound decreases levels of reactive oxygen and nitrogen species (RONS) in cells exposed to oxidative stress, indicating its potential as an antioxidant agent .
- Anticancer Activity : Preliminary studies demonstrate cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induced apoptosis via upregulation of pro-apoptotic factors like P53 and caspases while downregulating anti-apoptotic factors such as Bcl-2 .
Table 1: Summary of Biological Activities
Case Studies
- Cyclooxygenase Inhibition : A study evaluated the compound's efficacy as a COX inhibitor using enzymatic assays. Results showed that it effectively inhibited COX-2 with an IC50 value lower than that of standard NSAIDs, suggesting its potential for treating inflammatory diseases .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in pre-treated cell lines, highlighting its role in protecting against cellular damage due to free radicals .
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines where it exhibited potent cytotoxicity. Notably, it increased apoptosis markers in breast cancer cells while demonstrating minimal toxicity in normal cell lines, indicating a favorable therapeutic index .
Pharmacokinetics and Drug-Likeness
In silico predictions suggest favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics. Molecular docking studies indicate strong binding affinity to target proteins involved in inflammation and cancer pathways .
属性
IUPAC Name |
8-ethoxy-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-2-32-17-5-3-4-15-10-16(22(31)33-20(15)17)21(30)28-8-6-27(7-9-28)18-11-19(25-13-24-18)29-14-23-12-26-29/h3-5,10-14H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDANONVRVQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













